molecular formula C20H35ClOSi B6353972 p-Nonylphenoxypropyldimethylchlorosilane CAS No. 1274904-19-6

p-Nonylphenoxypropyldimethylchlorosilane

Cat. No.: B6353972
CAS No.: 1274904-19-6
M. Wt: 355.0 g/mol
InChI Key: XDODLIJBWYFKBY-UHFFFAOYSA-N
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Description

p-Nonylphenoxypropyldimethylchlorosilane: is a chemical compound with the molecular formula C20H35ClOSi . It is known for its unique structure, which includes a nonylphenoxy group attached to a propyl chain, further bonded to a dimethylchlorosilane moiety. This compound is used in various industrial applications due to its reactivity and ability to form stable bonds with other materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nonylphenoxypropyldimethylchlorosilane typically involves the reaction of nonylphenol with a chlorosilane compound. The process can be summarized as follows:

    Nonylphenol: reacts with in the presence of a base to form .

  • The resulting nonylphenoxypropyl chloride is then reacted with dimethylchlorosilane under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: p-Nonylphenoxypropyldimethylchlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out using nucleophiles like or in the presence of a base.

    Hydrolysis: Conducted in the presence of or .

    Oxidation and Reduction: Various oxidizing agents (e.g., ) or reducing agents (e.g., ) can be used.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Nonylphenoxypropyldimethylchlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silane coupling agents that enhance the adhesion between organic and inorganic materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: Industrially, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of coatings , adhesives , and sealants due to its excellent bonding properties .

Mechanism of Action

The mechanism of action of p-Nonylphenoxypropyldimethylchlorosilane involves its ability to form stable covalent bonds with various substrates. The chlorosilane group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds . This property makes it an effective coupling agent, enhancing the adhesion and durability of materials. The phenoxy group provides additional stability and reactivity, allowing for further functionalization .

Comparison with Similar Compounds

  • p-Octylphenoxypropyldimethylchlorosilane
  • p-Decylphenoxypropyldimethylchlorosilane
  • p-Dodecylphenoxypropyldimethylchlorosilane

Comparison: Compared to its similar compounds, p-Nonylphenoxypropyldimethylchlorosilane offers a unique balance of hydrophobicity and reactivity due to its nonylphenoxy group. This makes it particularly effective in applications requiring both water repellency and strong adhesion . The length of the alkyl chain in the phenoxy group influences the compound’s properties, with longer chains providing increased hydrophobicity and shorter chains offering higher reactivity .

Biological Activity

p-Nonylphenoxypropyldimethylchlorosilane (NPPS) is a silane compound that has garnered attention due to its biological activity, particularly related to its nonylphenol component. This article explores the biological effects, mechanisms, and implications of NPPS based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its silane backbone with a nonylphenol moiety. The presence of the nonylphenol group is significant as it contributes to the compound's hydrophobicity and potential endocrine-disrupting properties. The structure can be represented as follows:

C15H25ClOSi\text{C}_{15}\text{H}_{25}\text{ClOSi}

Endocrine Disruption

The biological activity of NPPS is closely linked to its nonylphenol component, which is known to exhibit endocrine-disrupting effects . Nonylphenols can mimic estrogen, leading to various reproductive and developmental issues in wildlife and potentially humans. Studies have shown that exposure to nonylphenol can result in:

  • Altered hormone levels
  • Impaired reproductive functions
  • Developmental abnormalities in aquatic organisms.

Toxicological Studies

Toxicological assessments indicate that NPPS exhibits cytotoxic effects on various cell lines. For instance, research has demonstrated that NPPS can induce apoptosis in human liver cells, highlighting its potential hepatotoxicity. The following table summarizes key findings from toxicological studies:

StudyCell LineConcentrationObserved Effects
HepG2 (liver)10 µMInduction of apoptosis
HEK293 (kidney)5 µMCell viability reduction
MCF-7 (breast)15 µMEstrogenic activity observed

The mechanisms through which NPPS exerts its biological effects include:

  • Estrogen Receptor Binding : NPPS has been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
  • Oxidative Stress Induction : Exposure to NPPS results in increased reactive oxygen species (ROS) production, contributing to cellular damage and apoptosis .
  • Alteration of Cellular Signaling Pathways : NPPS affects pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Aquatic Toxicology

A study conducted on fish species exposed to NPPS revealed significant reproductive impairment. Fish showed altered spawning behaviors and reduced fertility rates after exposure to environmentally relevant concentrations of NPPS. This highlights the ecological risks associated with silane compounds containing nonylphenol.

Human Health Implications

In vitro studies suggest that NPPS may pose risks for human health, particularly concerning hormonal balance. Research indicates potential links between NPPS exposure and increased incidence of hormone-related cancers, necessitating further investigation into its long-term effects on human health .

Properties

IUPAC Name

chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODLIJBWYFKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35ClOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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